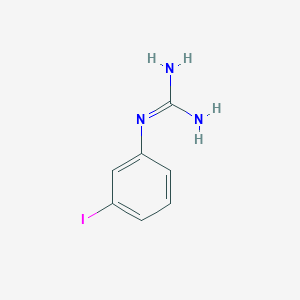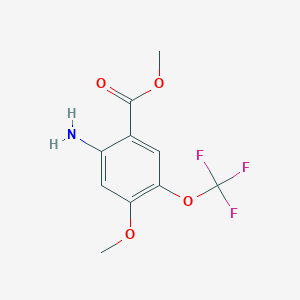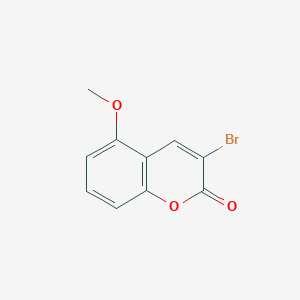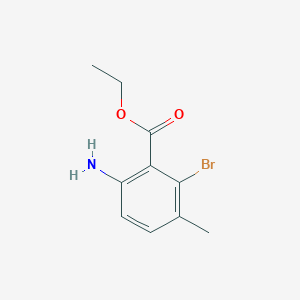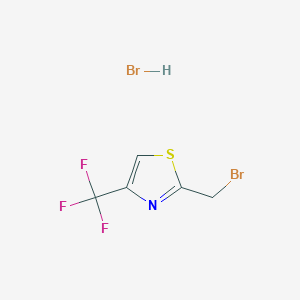
2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide is a chemical compound that features a thiazole ring substituted with bromomethyl and trifluoromethyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide typically involves the bromination of a thiazole precursor. One common method includes the reaction of 2-methyl-4-(trifluoromethyl)thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Azides, thiocyanates, and other nucleophile-substituted derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
科学的研究の応用
2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide has several applications in scientific research:
作用機序
The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and molecular targets .
類似化合物との比較
2-(Bromomethyl)-5-(trifluoromethyl)thiazole: Similar structure but with the bromomethyl group at a different position.
2-(Chloromethyl)-4-(trifluoromethyl)thiazole: Chlorine instead of bromine, affecting reactivity and biological activity.
2-(Bromomethyl)-4-(methyl)thiazole: Methyl group instead of trifluoromethyl, altering chemical properties and applications.
Uniqueness: 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and resistance to metabolic degradation, making it valuable in pharmaceutical and industrial applications .
特性
分子式 |
C5H4Br2F3NS |
|---|---|
分子量 |
326.96 g/mol |
IUPAC名 |
2-(bromomethyl)-4-(trifluoromethyl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C5H3BrF3NS.BrH/c6-1-4-10-3(2-11-4)5(7,8)9;/h2H,1H2;1H |
InChIキー |
DEAKSCQJAVHNBA-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)CBr)C(F)(F)F.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13676493.png)
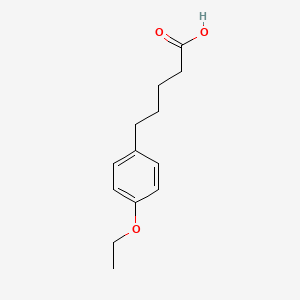
![7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13676497.png)
![3-[Dimethyl(phenyl)silyl]phenylboronic Acid](/img/structure/B13676503.png)
![[1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine](/img/structure/B13676517.png)
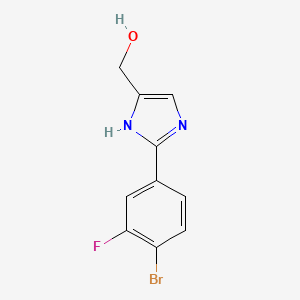
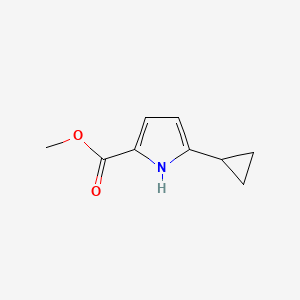
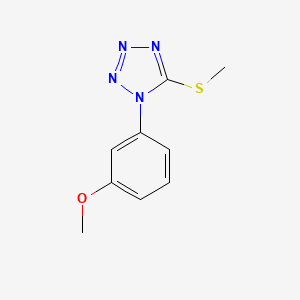
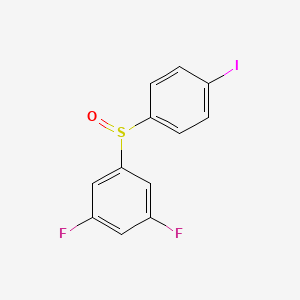
![N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B13676540.png)
